N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-9-12-19-16(13-14)20-17(21)18(10-5-6-11-18)15-7-3-2-4-8-15/h2-4,7-9,12-13H,5-6,10-11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFLWOUNDGBXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-methylpyridin-2-amine with 1-phenylcyclopentanecarboxylic acid. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction conditions usually include stirring at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, typically in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of compounds related to N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide. For instance, derivatives of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have shown significant activity against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli strains. These compounds demonstrated effective binding interactions with target proteins, suggesting their potential as novel inhibitors to combat antibiotic resistance .
Case Study: In Vitro Efficacy
A study conducted on synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides reported:
- Compounds 4a and 4c exhibited the highest antibacterial activity against selected ESBL-producing strains.
- Binding studies indicated strong hydrogen bonding and hydrophobic interactions, which are crucial for the stabilization of the drug-target complex.
Therapeutic Applications
The compound is also being investigated for its potential therapeutic effects in various medical conditions. Notably, its derivatives may possess anti-inflammatory and analgesic properties, making them candidates for pain management therapies.
Case Study: Pain Management
Research into TRPV1 antagonists has shown that structurally related compounds can effectively modulate pain pathways. For example:
- TRPV1 Antagonists : Compounds similar to this compound have been assessed for their ability to inhibit TRPV1 receptor activation, which is implicated in pain signaling.
- Studies indicated that modifications to the chemical structure could enhance potency and selectivity for TRPV1, leading to promising results in models of inflammatory pain .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its role in the preparation of complex organic molecules is critical for developing new drugs.
Data Table: Synthesis Applications
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent bacterial cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparative Analysis
The phenoxyacetate backbone in Compound 533 shifts activity toward plant hormone regulation, emphasizing the role of backbone flexibility in functional divergence .
Substituent Effects :
- The 4-methylpyridin-2-yl group in the target compound and Compound 533 is critical for hydrogen bonding with biological targets (e.g., auxin receptors or cholinesterase catalytic sites) .
- Electron-withdrawing groups (e.g., nitro in CymitQuimica’s analog) may reduce bioavailability due to increased polarity .
Commercial and Synthetic Relevance :
- The target compound’s analogs span diverse applications, from CNS drug candidates (Ahmad et al.) to agrochemicals (Compound 533). Its intermediate pricing (compared to CymitQuimica’s analog) suggests feasible synthetic accessibility .
Biological Activity
N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide (CAS No. 87315-41-1) is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique structure comprising a cyclopentane ring, a phenyl group, and a 4-methylpyridin-2-yl moiety. This specific arrangement contributes to its distinct chemical and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N2O |
| Molecular Weight | 284.36 g/mol |
| CAS Number | 87315-41-1 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that the compound may inhibit certain bacterial enzymes, disrupting bacterial cell wall synthesis and leading to cell death. The precise mechanism remains under investigation, but it is hypothesized that the compound's structural features facilitate binding to target sites, resulting in significant pharmacological effects.
Antimicrobial Properties
Recent research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens. The compound's ability to inhibit the growth of these resistant strains positions it as a potential candidate for further development as an antibacterial agent .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been explored for anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The exact pathways involved are still being elucidated, but initial findings indicate promise for applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI assessed the antimicrobial efficacy of this compound against extended-spectrum beta-lactamase (ESBL) producing E. coli. The results indicated that the compound exhibited significant inhibitory activity, suggesting its potential as a novel antibacterial agent capable of overcoming antibiotic resistance .
Case Study 2: In Vivo Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound in animal models. Results showed a reduction in inflammatory markers following treatment with this compound, supporting its potential role in managing inflammatory disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons with structurally related compounds were conducted:
These comparisons reveal that while similar compounds exhibit biological activities, the unique cyclopentane structure of this compound may confer distinct advantages in terms of potency and specificity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide, and how can researchers optimize yield and purity?
- Methodological Answer : The compound can be synthesized via isocyanide-based multicomponent reactions (IMCRs), as demonstrated for structurally related carboxamides. For example, cyclopentane carboxamide derivatives are synthesized using 2.6 mmol of isocyanide, yielding 26% after purification via column chromatography . To optimize yield, researchers should explore varying reaction conditions (e.g., solvent polarity, temperature) and employ high-resolution mass spectrometry (HRMS) to confirm purity .
Q. How can crystallographic data inform the structural characterization of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and intermolecular interactions. For analogous carboxamides, crystallographic parameters (e.g., unit cell dimensions: , , ) provide insights into packing efficiency and hydrogen-bonding networks, which influence solubility and stability .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Cholinesterase inhibition assays (e.g., acetylcholinesterase IC determination) and anticonvulsant activity tests (e.g., maximal electroshock seizure models) are relevant, as structurally similar N-(4-methylpyridin-2-yl) carboxamides exhibit activity in these domains. Dose-response curves and molecular docking simulations can prioritize analogs for further study .
Advanced Research Questions
Q. How does the substitution pattern on the pyridine and cyclopentane rings influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic modification of substituents. For example, replacing the 4-methyl group on the pyridine ring with halogens (e.g., fluorine) alters electronic properties and binding affinity to neuronal receptors, as observed in PET ligand analogs . Computational tools (e.g., DFT calculations) can predict steric and electronic effects .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell membrane permeability, protein binding). Researchers should cross-validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) and employ pharmacokinetic profiling (e.g., LogP, plasma stability) to identify confounding factors .
Q. How can researchers improve the compound’s solubility and metabolic stability without compromising target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
